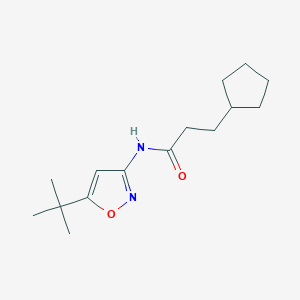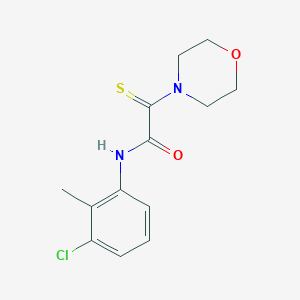
N-(2-fluorophenyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-1-azepanecarboxamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP) that has been extensively studied for its potential therapeutic applications. NOP is a G-protein coupled receptor that is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation.
科学研究应用
N-(2-fluorophenyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and drug addiction. In preclinical studies, N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. N-(2-fluorophenyl)-1-azepanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction.
作用机制
N-(2-fluorophenyl)-1-azepanecarboxamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain regulation, reward processing, and mood regulation. NOP receptor activation has been shown to produce analgesia, anxiolysis, and antidepressant effects, while NOP receptor blockade has been shown to produce opposite effects. N-(2-fluorophenyl)-1-azepanecarboxamide selectively blocks the NOP receptor, which results in the inhibition of the downstream signaling pathways that mediate its effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to produce potent analgesic effects in animal models of acute and chronic pain, without producing the side effects typically associated with traditional opioid analgesics. N-(2-fluorophenyl)-1-azepanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, and to reduce drug-seeking behavior in animal models of drug addiction. In addition, N-(2-fluorophenyl)-1-azepanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
实验室实验的优点和局限性
N-(2-fluorophenyl)-1-azepanecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor, its potent analgesic effects, and its lack of significant adverse effects at therapeutic doses. However, N-(2-fluorophenyl)-1-azepanecarboxamide also has some limitations for lab experiments, including its relatively low solubility in water and its short half-life in vivo, which may require the use of specialized delivery systems or frequent dosing regimens.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-1-azepanecarboxamide, including its potential therapeutic applications in humans, its mechanism of action in different physiological processes, and its interactions with other signaling pathways in the central nervous system. In addition, further studies are needed to optimize the synthesis method of N-(2-fluorophenyl)-1-azepanecarboxamide and to develop more effective delivery systems for its use in humans. Finally, additional preclinical studies are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-1-azepanecarboxamide in different animal models of human disease.
合成方法
N-(2-fluorophenyl)-1-azepanecarboxamide was first synthesized by Pfizer in 2009 using a convergent synthetic route. The synthesis involves the condensation of 2-fluorobenzaldehyde with 6-aminocaproic acid to form the intermediate N-(2-fluorophenyl)-6-aminocaproic acid, which is then cyclized using a coupling agent to form the final product, N-(2-fluorophenyl)-1-azepanecarboxamide.
属性
IUPAC Name |
N-(2-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERKTIEXOBQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)
![5-(2,5-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5127159.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)

![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)
![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)
![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)
